molecular formula C19H18ClNO3S2 B330883 METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B330883
M. Wt: 407.9 g/mol
InChI Key: XBNJCGVISSOOII-UHFFFAOYSA-N
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Description

METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a benzothiophene and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: Starting with a suitable precursor such as 3-chloro-6-methylbenzothiophene, the compound is synthesized through a series of reactions including halogenation and cyclization.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and benzothiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for various biological targets.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development. It could be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, given the presence of both benzothiophene and thiophene rings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The benzothiophene and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the ester and carbonyl groups might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-thiophenecarboxylate
  • Ethyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate

Uniqueness

Compared to similar compounds, METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged to develop specialized applications in various fields.

Properties

Molecular Formula

C19H18ClNO3S2

Molecular Weight

407.9 g/mol

IUPAC Name

methyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H18ClNO3S2/c1-5-11-10(3)25-18(14(11)19(23)24-4)21-17(22)16-15(20)12-7-6-9(2)8-13(12)26-16/h6-8H,5H2,1-4H3,(H,21,22)

InChI Key

XBNJCGVISSOOII-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C

Origin of Product

United States

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